molecular formula C7H6BrN3O B2867447 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1909325-85-4

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B2867447
CAS No.: 1909325-85-4
M. Wt: 228.049
InChI Key: KPPLGANHODHPFZ-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring

Mechanism of Action

Target of Action

The primary target of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its target, TRKs, by inhibiting their activity . This inhibition is achieved by the compound occupying the ATP pocket of the kinase domain, thereby preventing the phosphorylation and activation of TRKs .

Biochemical Pathways

Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and survival .

Pharmacokinetics

This suggests that the compound may have favorable absorption and distribution properties. It has been found to have inhibitory activity against certain cytochrome p450 isoforms, which could impact its metabolism and excretion .

Result of Action

The inhibition of TRKs by the compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells that overexpress these kinases . For example, the compound has shown activity against the Km-12 cell line, with an IC50 value of 0.304 μM .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factorsThe compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives with enhanced biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPLGANHODHPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-85-4
Record name 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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